

# Application Notes and Protocols: Differentiation of *Streptococcus pneumoniae* from Viridans Streptococci using Optochin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Optochin*

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## Introduction

**Optochin**, or ethylhydrocupreine hydrochloride, is a quinine derivative that serves as a crucial tool in the presumptive identification of *Streptococcus pneumoniae*.<sup>[1][2]</sup> This chemical selectively inhibits the growth of *S. pneumoniae* at very low concentrations, a characteristic not typically observed in other alpha-hemolytic streptococci, collectively known as viridans streptococci.<sup>[2][3]</sup> The **Optochin** susceptibility test is a reliable, cost-effective, and straightforward method widely employed in clinical microbiology laboratories to differentiate between these two significant groups of bacteria.<sup>[4][5]</sup> While *S. pneumoniae* is a primary cause of pneumonia, meningitis, and otitis media, viridans streptococci are common commensals of the upper respiratory tract that can cause conditions like endocarditis.<sup>[1][6]</sup> Accurate differentiation is therefore essential for appropriate clinical diagnosis and treatment.

The principle of the test lies in the differential susceptibility to **Optochin**. When a filter paper disc impregnated with **Optochin** is placed on a blood agar plate inoculated with a pure culture of an alpha-hemolytic streptococcus, the susceptibility or resistance of the organism is determined by the presence or absence of a zone of growth inhibition around the disc after incubation. *S. pneumoniae* cells are lysed by **Optochin** due to changes in surface tension, resulting in a distinct zone of inhibition.<sup>[7][8]</sup>

## Principle of the Method

The **Optochin** susceptibility test is a disk diffusion assay. A small filter paper disk containing a standardized amount of **Optochin** (typically 5 µg) is placed on a blood agar plate that has been inoculated with the bacterial isolate to be tested.<sup>[3]</sup> The plate is then incubated under specific conditions. During incubation, the **Optochin** diffuses from the disk into the surrounding agar, creating a concentration gradient. If the bacterium is susceptible to **Optochin**, its growth will be inhibited in the area around the disk where the concentration of the chemical is sufficient, resulting in a clear "zone of inhibition". Conversely, if the bacterium is resistant, it will grow up to the edge of the disk.<sup>[9]</sup> The diameter of the zone of inhibition is measured to determine the level of susceptibility.<sup>[10]</sup>

## Quantitative Data Summary

The interpretation of the **Optochin** susceptibility test relies on the measurement of the zone of inhibition. The following tables summarize the key quantitative data for differentiating *S. pneumoniae* from viridans streptococci.

Table 1: Interpretation of **Optochin** Susceptibility Test Results

Zone of Inhibition Diameter (6 mm, 5 µg disk)	Interpretation	Presumptive Identification
≥ 14 mm	Susceptible	<i>Streptococcus pneumoniae</i>
7-13 mm	Intermediate/Questionable	Further testing required (e.g., Bile Solubility Test)
≤ 6 mm (no zone)	Resistant	Viridans streptococci

Data compiled from multiple sources.<sup>[10]</sup>

Table 2: Quality Control Strains for **Optochin** Susceptibility Testing

Organism	ATCC Strain Number	Expected Result	Zone of Inhibition Diameter
Streptococcus pneumoniae	49619	Susceptible	≥ 14 mm
Streptococcus mitis	49456	Resistant	No zone of inhibition
Enterococcus faecalis	29212	Resistant	No zone of inhibition

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)

## Experimental Protocols

### Protocol 1: Optochin Susceptibility Testing

Materials:

- 5% Sheep Blood Agar plates
- **Optochin** disks (5 µg, 6 mm diameter)[\[3\]](#)
- Sterile inoculating loops or swabs
- Pure, 18-24 hour culture of an alpha-hemolytic streptococcus on a blood agar plate
- Incubator with a 5-10% CO<sub>2</sub> atmosphere[\[2\]](#)
- Millimeter ruler or caliper

Procedure:

- Inoculum Preparation: Using a sterile inoculating loop or swab, select 3-4 well-isolated colonies of the alpha-hemolytic streptococcus to be tested.[\[4\]](#)
- Inoculation: Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth. The streaking should be done in at least three different directions to ensure even distribution of the inoculum.[\[1\]](#)

- **Disk Application:** Aseptically, using sterile forceps, place an **Optochin** disk onto the inoculated surface of the agar. Gently press the disk to ensure it adheres firmly to the agar.  
[1]
- **Incubation:** Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO<sub>2</sub> enriched environment.[2] Some strains of *S. pneumoniae* may not grow well in ambient air.[4]
- **Result Interpretation:** After incubation, observe the plate for a zone of inhibition around the **Optochin** disk. Measure the diameter of the zone of inhibition in millimeters using a ruler or caliper.[10] Interpret the results according to Table 1.

## Protocol 2: Preparation of 5% Sheep Blood Agar

### Materials:

- Blood Agar Base media
- Sterile defibrinated sheep blood
- Autoclave
- Sterile petri dishes
- Water bath

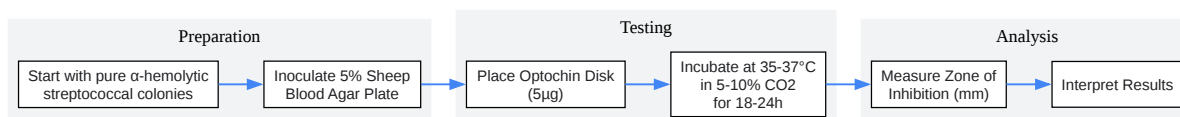
### Procedure:

- **Media Preparation:** Prepare the Blood Agar Base according to the manufacturer's instructions.
- **Sterilization:** Autoclave the prepared media at 121°C for 15 minutes.
- **Cooling:** Cool the autoclaved media to 45-50°C in a water bath.
- **Addition of Blood:** Aseptically add 5% (v/v) sterile defibrinated sheep blood to the molten agar. Mix gently but thoroughly to avoid air bubbles.

- Pouring Plates: Dispense the blood agar into sterile petri dishes and allow them to solidify at room temperature.
- Quality Control: Before use, incubate a representative plate at 35-37°C for 24 hours to check for sterility.

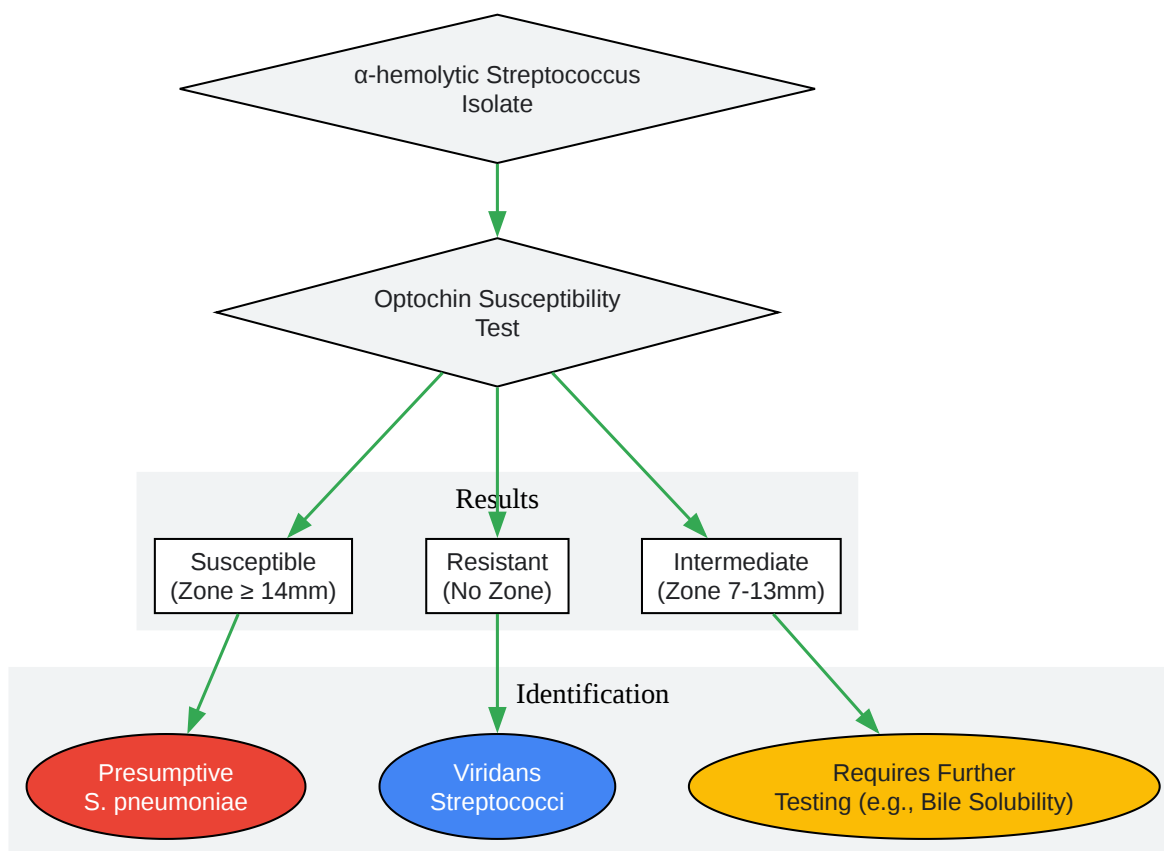
## Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship for the differentiation of *Streptococcus pneumoniae* and viridans streptococci.



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Caption: Experimental workflow for **Optochin** susceptibility testing.



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Caption: Logical flow for differentiating streptococci using the **Optochin** test.

## Limitations

While the **Optochin** susceptibility test is highly reliable, some limitations should be considered:

- **Optochin**-resistant *S. pneumoniae*: Although rare, strains of *S. pneumoniae* resistant to **Optochin** have been reported.[7][8] In such cases, alternative identification methods are necessary.

- Susceptible Viridans Streptococci: Some viridans streptococci, particularly from the *S. mitis* group, may show small zones of inhibition around the **Optochin** disk.[7][8]
- Intermediate Results: Isolates yielding intermediate zone sizes (7-13 mm) require confirmatory testing, such as the bile solubility test, for definitive identification.[1]
- Incubation Conditions: Incubation in a high CO<sub>2</sub> environment can slightly reduce the size of the inhibition zones.[8] Standardized incubation conditions are crucial for accurate results.
- Media Composition: The type of blood agar used can influence the test results. Trypticase soy agar with 5% sheep blood is recommended for optimal performance.[5]

## Conclusion

The **Optochin** susceptibility test remains a cornerstone for the presumptive identification of *Streptococcus pneumoniae* and its differentiation from viridans streptococci. Its simplicity, speed, and cost-effectiveness make it an invaluable tool in both clinical and research settings. Adherence to standardized protocols and awareness of its limitations are essential for obtaining accurate and reliable results, which are critical for subsequent research, drug development, and clinical management. For isolates with questionable results, supplementary tests are recommended to ensure correct identification.

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## References

- 1. microbenotes.com [microbenotes.com]
- 2. mediacallabnotes.com [mediacallabnotes.com]
- 3. Optochin Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. Optochin Revisited: Defining the Optimal Type of Blood Agar for Presumptive Identification of *Streptococcus pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universe84a.com [universe84a.com]
- 7. simpios.eu [simpios.eu]
- 8. rcpath.org [rcpath.org]
- 9. vumicro.com [vumicro.com]
- 10. m.youtube.com [m.youtube.com]
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